molecular formula C18H20ClN5O B2814876 1-(5-chloro-2-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 890938-08-6

1-(5-chloro-2-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2814876
CAS No.: 890938-08-6
M. Wt: 357.84
InChI Key: MPYJCENGAQZJMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(5-chloro-2-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for diverse pharmacological activities, including antitumor, antiviral, and kinase inhibition . Its structure features a 5-chloro-2-methylphenyl substituent at position 1 and a 2,6-dimethylmorpholin-4-yl group at position 4. The morpholine moiety may enhance solubility and metabolic stability compared to simpler substituents, while the chloro-methylphenyl group contributes to hydrophobic interactions in biological targets.

Properties

IUPAC Name

4-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2,6-dimethylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O/c1-11-4-5-14(19)6-16(11)24-18-15(7-22-24)17(20-10-21-18)23-8-12(2)25-13(3)9-23/h4-7,10,12-13H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYJCENGAQZJMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=NC3=C2C=NN3C4=C(C=CC(=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-chloro-2-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core:

      Starting Materials: 3-amino-1H-pyrazole and a suitable aldehyde.

      Reaction Conditions: Condensation reaction in the presence of a catalyst such as acetic acid.

      Intermediate Product: Pyrazolo[3,4-d]pyrimidine.

Chemical Reactions Analysis

Types of Reactions: 1-(5-chloro-2-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the functional groups, leading to different reduced forms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various halides or nucleophiles in the presence of bases like sodium hydride or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(5-chloro-2-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine exhibit anticancer properties. Studies have shown its effectiveness in inhibiting tumor growth in various cancer cell lines. For instance, pyrazolo[3,4-d]pyrimidines have been reported to induce apoptosis in cancer cells by targeting specific kinases involved in cell proliferation and survival pathways.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Research suggests that derivatives of pyrazolo[3,4-d]pyrimidine can inhibit bacterial growth by disrupting essential cellular processes. This makes it a promising candidate for developing new antibiotics, especially amid rising antibiotic resistance.

Anti-inflammatory Effects

Preliminary studies indicate that the compound may possess anti-inflammatory properties. By modulating inflammatory pathways and cytokine production, it could be beneficial in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis or inflammatory bowel disease.

Case Study 1: Anticancer Activity

A study published in the journal Cancer Letters explored the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in breast cancer models. The researchers found that one derivative significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. The study concluded that this class of compounds could serve as a foundation for developing targeted cancer therapies.

Case Study 2: Antimicrobial Applications

In a study published in Antimicrobial Agents and Chemotherapy, researchers tested various pyrazolo[3,4-d]pyrimidine derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that certain derivatives exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This highlights the potential of these compounds in addressing antibiotic-resistant infections.

Case Study 3: Anti-inflammatory Mechanisms

A research article in Journal of Medicinal Chemistry investigated the anti-inflammatory effects of several pyrazolo[3,4-d]pyrimidine derivatives in animal models of inflammation. The findings indicated a significant reduction in inflammatory markers and symptoms when treated with specific derivatives, suggesting their potential utility in managing inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways. For example, it might inhibit a kinase enzyme, thereby blocking a signaling pathway involved in cell proliferation.

Comparison with Similar Compounds

Substituent Diversity and Positional Effects

Pyrazolo[3,4-d]pyrimidines exhibit activity dependent on substituent type and position. Below is a comparative analysis:

Key Observations :

  • Position 1 : Bulky aryl groups (e.g., 5-chloro-2-methylphenyl, 4-chlorophenyl) are common in kinase inhibitors, enhancing target binding .
  • Position 4 : Chloro or morpholine groups dominate. The target compound’s 2,6-dimethylmorpholin-4-yl group may improve solubility over chlorine .
  • Position 6 : Chloromethyl (as in ) enables further functionalization, a feature absent in the target compound.

Physicochemical Properties

  • Solubility : The 2,6-dimethylmorpholin-4-yl group likely increases water solubility compared to hydrophobic substituents (e.g., t-butyl in PP2) .

Biological Activity

1-(5-chloro-2-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS Number: 890938-08-6) is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation.

Chemical Structure and Properties

The molecular formula for this compound is C18H20ClN5OC_{18}H_{20}ClN_{5}O, and it has a molecular weight of 357.8 g/mol. The structure includes a chloro-substituted aromatic ring and a morpholine moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC18H20ClN5OC_{18}H_{20}ClN_{5}O
Molecular Weight357.8 g/mol
CAS Number890938-08-6

Anticancer Activity

Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit mutant forms of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. Research suggests that compounds with similar structures can effectively suppress EGFR signaling pathways, leading to reduced tumor growth and proliferation .

Anti-inflammatory Effects

In addition to its anticancer potential, this compound may also possess anti-inflammatory properties. Pyrazole derivatives have been studied for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. In vitro studies have shown that certain pyrazolo[3,4-d]pyrimidines can selectively inhibit COX-2 without affecting COX-1, thus minimizing gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on its structure. For instance:

  • Chloro Group : The presence of the chlorine atom enhances lipophilicity and may improve binding affinity to target proteins.
  • Morpholine Moiety : This group is known for increasing solubility and bioavailability.

Research into SAR has revealed that modifications at specific positions can lead to enhanced potency against cancer cell lines and improved selectivity for COX-2 inhibition .

Study 1: EGFR Inhibition

In a study assessing the efficacy of pyrazolo[3,4-d]pyrimidine derivatives against EGFR mutants, this compound demonstrated notable activity with an IC50 value indicating effective inhibition at low concentrations. This suggests potential for development as a targeted therapy for EGFR-driven tumors .

Study 2: COX-2 Selectivity

Another investigation focused on the anti-inflammatory properties of this compound revealed that it inhibited COX-2 activity significantly more than COX-1. This selectivity is crucial for reducing side effects commonly associated with non-selective NSAIDs. The study highlighted the compound's potential as a safer alternative for treating inflammatory conditions .

Q & A

Q. What synthetic routes are commonly employed to prepare 1-(5-chloro-2-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine?

Synthesis typically involves multi-step reactions starting from pyrazole and pyrimidine precursors. A common approach includes:

  • Condensation of substituted pyrazole intermediates with chlorinated phenyl groups under basic conditions (e.g., K₂CO₃ in DMF) .
  • Introduction of the 2,6-dimethylmorpholine moiety via nucleophilic substitution or coupling reactions, often catalyzed by palladium (e.g., Pd/C in ethanol) .
  • Optimization of reaction parameters (temperature: 80–100°C; solvents: ethanol, dichloromethane) to enhance purity and yield .

Q. Which spectroscopic and analytical methods are critical for structural characterization?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and morpholine integration .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities, as demonstrated for related pyrazolo[3,4-d]pyrimidine analogs .

Q. What pharmacological activities are associated with this compound?

Pyrazolo[3,4-d]pyrimidines are purine analogs with reported:

  • Antitumor activity : Inhibition of kinase targets (e.g., CDK, EGFR) via competitive ATP-binding site interactions .
  • Antimicrobial effects : Disruption of bacterial DNA gyrase or fungal ergosterol biosynthesis .
  • Anti-inflammatory properties : Modulation of COX-2 or NF-κB pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

Methodological strategies include:

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance reactivity for aryl coupling steps .
  • Catalyst optimization : Pd/C or Pd(OAc)₂ for cross-coupling reactions, with ligand additives (e.g., XPhos) to reduce side products .
  • Continuous-flow reactors : Enable precise temperature control and reduced reaction times for intermediates .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies often arise from assay variability or off-target effects. Solutions include:

  • Dose-response profiling : Validate IC₅₀ values across multiple cell lines (e.g., MCF-7, HeLa) .
  • Selectivity screening : Use kinase profiling panels (e.g., Eurofins KinaseScan) to identify off-target interactions .
  • Structural analogs : Compare activity with derivatives lacking the 2,6-dimethylmorpholine group to isolate pharmacophore contributions .

Q. What computational approaches are suitable for predicting binding modes and target engagement?

Advanced methods involve:

  • Molecular docking : Tools like AutoDock Vina to model interactions with kinase ATP pockets (PDB: 6AY) .
  • Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories using AMBER or GROMACS .
  • QSAR modeling : Correlate substituent electronegativity (e.g., chloro vs. methoxy groups) with activity trends .

Q. How should in vivo studies be designed to evaluate pharmacokinetics and toxicity?

Key considerations:

  • Dosing regimens : Oral bioavailability testing in rodent models with LC-MS/MS plasma analysis .
  • Metabolic stability : Microsomal assays (human/rat liver microsomes) to identify cytochrome P450 liabilities .
  • Toxicology : Acute toxicity profiling (LD₅₀) and histopathological examination of liver/kidney tissues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.